An In-Depth Technical Guide to the Synthesis and Characterization of 2-chloroethyl N-(2-bromophenyl)carbamate
An In-Depth Technical Guide to the Synthesis and Characterization of 2-chloroethyl N-(2-bromophenyl)carbamate
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-chloroethyl N-(2-bromophenyl)carbamate, a valuable intermediate in synthetic organic and medicinal chemistry. This document outlines a reliable synthetic strategy, a step-by-step experimental protocol, and a full suite of analytical techniques for structural verification and purity assessment. Causality behind experimental choices, self-validating protocols, and rigorous safety management are emphasized to ensure reproducibility and safe laboratory practice. This guide is intended for researchers, chemists, and drug development professionals who require a robust and well-documented procedure for obtaining high-purity 2-chloroethyl N-(2-bromophenyl)carbamate.
Introduction and Strategic Rationale
The Carbamate Moiety: A Privileged Scaffold
The carbamate functional group (–NHC(=O)O–) is a cornerstone in medicinal chemistry and materials science. Its unique combination of a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and a hydrolytically stable ester-amide linkage imparts favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. Carbamates are found in a wide array of pharmaceuticals, including cholinesterase inhibitors, anticonvulsants, and anti-cancer agents.
Synthesis Rationale: 2-chloroethyl N-(2-bromophenyl)carbamate
The target molecule, 2-chloroethyl N-(2-bromophenyl)carbamate, incorporates several key features that make it a versatile synthetic intermediate. The ortho-bromophenyl group provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The 2-chloroethyl group is a masked electrophile, susceptible to intramolecular cyclization or substitution by nucleophiles, enabling the construction of various heterocyclic systems.
This guide details a robust and scalable synthesis based on the reaction of 2-bromoaniline with 2-chloroethyl chloroformate. This route is selected for its high efficiency, operational simplicity, and the commercial availability of the starting materials.
Synthesis Strategy and Reaction Mechanism
Retrosynthetic Approach
The synthesis is designed around a standard nucleophilic acyl substitution reaction. The carbamate linkage is formed by the reaction of an amine (nucleophile) with a chloroformate (electrophile).
The chosen pathway involves the reaction of 2-bromoaniline with 2-chloroethyl chloroformate. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of 2-bromoaniline at the electrophilic carbonyl carbon of 2-chloroethyl chloroformate. This is followed by the elimination of a chloride ion. The generated HCl is then quenched by the base.
Caption: Reaction mechanism for carbamate formation.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | Purity | Supplier |
| 2-Bromoaniline | 615-36-1 | >98% | Sigma-Aldrich |
| 2-Chloroethyl chloroformate | 627-11-2 | >97% | Sigma-Aldrich |
| Triethylamine (TEA) | 121-44-8 | >99% | Fisher Scientific |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | >99.8% | VWR |
| Hydrochloric Acid (1M aq.) | 7647-01-0 | 1M | J.T. Baker |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | Sat. | LabChem |
| Brine (Saturated NaCl aq.) | 7647-14-5 | Sat. | LabChem |
| Anhydrous Magnesium Sulfate | 7487-88-9 | >99.5% | EMD Millipore |
Step-by-Step Synthesis Procedure
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Step 1: Reaction Setup
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To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-bromoaniline (5.00 g, 29.1 mmol, 1.0 equiv.).
-
Dissolve the aniline in 100 mL of anhydrous dichloromethane (DCM).
-
Add triethylamine (4.46 mL, 32.0 mmol, 1.1 equiv.) to the solution.
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Step 2: Addition of Chloroformate
-
In the dropping funnel, prepare a solution of 2-chloroethyl chloroformate (3.40 mL, 32.0 mmol, 1.1 equiv.) in 20 mL of anhydrous DCM.[1][2]
-
Add the chloroformate solution dropwise to the stirred aniline solution over 30 minutes, maintaining the internal temperature at 0-5 °C.
-
Rationale: Slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.
-
-
Step 3: Reaction Monitoring (Self-Validation)
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the 2-bromoaniline spot (visualized with UV light or iodine) indicates reaction completion.
-
-
Step 4: Aqueous Work-up
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 1M HCl (to remove excess TEA), 50 mL of saturated NaHCO₃ solution (to remove residual acid), and 50 mL of brine (to reduce the solubility of organic material in the aqueous phase).
-
Rationale: This washing sequence effectively removes the base, its salt, and any remaining acidic or basic impurities.
-
-
Step 5: Isolation and Purification
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is typically obtained as an off-white solid or a viscous oil.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure 2-chloroethyl N-(2-bromophenyl)carbamate.
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Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized compound must be rigorously confirmed using a combination of analytical techniques.
Physical Properties
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Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₉H₉BrClNO₂
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Molecular Weight: 278.53 g/mol
Spectroscopic Analysis
Spectroscopic data provides the definitive structural proof of the target molecule.[3][4]
-
¹H NMR (400 MHz, CDCl₃):
-
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the chloroethyl chain, and the N-H proton of the carbamate.
-
Expected Chemical Shifts (δ, ppm): ~8.1 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~7.3 (t, 1H, Ar-H), ~7.0 (t, 1H, Ar-H), ~6.9 (br s, 1H, N-H), ~4.4 (t, 2H, -O-CH₂-), ~3.8 (t, 2H, -CH₂-Cl).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
The carbon NMR will confirm the presence of the carbonyl carbon, the aromatic carbons (including the carbon bearing the bromine), and the two aliphatic carbons.
-
Expected Chemical Shifts (δ, ppm): ~153 (C=O), ~135 (Ar-C), ~132 (Ar-C), ~128 (Ar-C), ~125 (Ar-C), ~122 (Ar-C), ~112 (Ar-C-Br), ~67 (-O-CH₂-), ~42 (-CH₂-Cl).
-
-
Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):
-
Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Expected m/z: The mass spectrum should show a characteristic isotopic pattern for the presence of one bromine (M, M+2 with ~1:1 ratio) and one chlorine (M, M+2 with ~3:1 ratio) atom. The molecular ion peak [M+H]⁺ would be expected around m/z 278/280/282.
-
Data Summary
| Parameter | Expected Result |
| Yield | 75-85% (after purification) |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (δ, ppm) | Signals corresponding to aromatic, N-H, and chloroethyl protons as detailed in section 4.2. |
| ¹³C NMR (δ, ppm) | Signals corresponding to carbonyl, aromatic, and chloroethyl carbons as detailed in section 4.2. |
| IR (ν, cm⁻¹) | ~3300 (N-H), ~1720 (C=O), ~1220 (C-O), ~750 (C-Cl) |
| MS (ESI+) | [M+H]⁺ at m/z ~278, with characteristic Br/Cl isotopic pattern. |
Safety and Hazard Management
All experimental work must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][7][8][9][10][11]
-
2-Bromoaniline: Toxic in contact with skin and harmful if swallowed or inhaled.[9][11][12][13] May cause damage to organs through prolonged exposure.[9][13]
-
2-Chloroethyl chloroformate: Fatal if inhaled and causes severe skin burns and eye damage.[1][2][8] It is a lachrymator and corrosive.[1][7] Handle with extreme caution.
-
Triethylamine: Flammable liquid and vapor. Harmful if swallowed and causes severe skin burns and eye damage.
-
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation.
Waste Disposal: All organic and aqueous waste must be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow.
Conclusion
This guide provides a detailed, reliable, and scientifically-grounded protocol for the synthesis and characterization of 2-chloroethyl N-(2-bromophenyl)carbamate. By following the outlined procedures for synthesis, purification, and analysis, researchers can confidently produce this valuable chemical intermediate with high purity. The emphasis on the rationale behind procedural steps and rigorous safety protocols ensures that the process is not only effective but also safe and reproducible.
References
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Loba Chemie. (2019, February 22). 2,2,2-TRICHLOROETHYL CHLOROFORMATE Extra pure MSDS. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Bromoaniline. PubChem Compound Database. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloroethyl chloroformate. PubChem Compound Database. [Link]
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SciSpace. (n.d.). A Metal-Free Synthesis of N-Aryl Carbamates under Ambient Conditions. [Link]
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OXFORD LAB FINE CHEM LLP. (n.d.). MATERIAL SAFETY DATA SHEET: 2-BROMO ANILINE 98%. [Link]
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Abbasi, M.A., et al. (2013). Synthesis, Characterization and Biological Screening of Various O-phenyl-N-aryl Carbamates. Journal of the Chemical Society of Pakistan, 35(2), 386-391. [Link]
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MDPI. (n.d.). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. [Link]
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SpectraBase. (n.d.). Ethyl (2-chloroethyl)carbamate. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloroethyl carbamate. PubChem Compound Database. [Link]
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]
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National Center for Biotechnology Information. (n.d.). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. PMC. [Link]
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